(1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime

Description

Systematic Nomenclature and Structural Identification

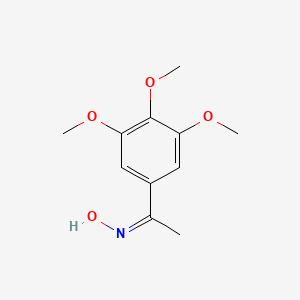

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for oxime derivatives. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 52888-42-3. Alternative systematic names include (NZ)-N-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine and (Z)-N-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine, reflecting the geometric configuration around the carbon-nitrogen double bond.

The molecular formula C₁₁H₁₅NO₄ indicates a molecular weight of 225.24 grams per mole, incorporating eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. The structural framework consists of an ethanone moiety connected to a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, with an oxime functional group replacing the carbonyl oxygen. The Z-stereochemical designation specifies the geometric arrangement where the phenyl group and the hydroxyl group of the oxime are positioned on the same side of the carbon-nitrogen double bond.

Table 1: Structural and Physical Properties of this compound

The compound exhibits characteristic oxime infrared spectroscopic features, including the hydroxyl stretch around 3600 cm⁻¹, the carbon-nitrogen double bond stretch at approximately 1665 cm⁻¹, and the nitrogen-oxygen bond stretch near 945 cm⁻¹. These spectroscopic signatures confirm the presence of the oxime functional group and distinguish it from related carbonyl compounds.

The three methoxy substituents on the phenyl ring create a unique electronic environment that influences both the chemical reactivity and physical properties of the compound. The electron-donating nature of the methoxy groups enhances the electron density of the aromatic system, potentially affecting the reactivity of the oxime functionality through resonance and inductive effects. This substitution pattern places the compound within the category of highly substituted aromatic oximes, which often exhibit distinct reactivity profiles compared to their less substituted counterparts.

Historical Context in Heterocyclic Chemistry Research

The development and study of oxime compounds, including this compound, emerged from the foundational work in heterocyclic chemistry during the late 19th and early 20th centuries. The term oxime itself dates back to the 19th century, representing a combination of the words oxygen and imine, reflecting the structural characteristics of this functional group. The systematic investigation of oxime chemistry began with the discovery of the Beckmann rearrangement by Ernst Otto Beckmann in 1886, which established oximes as important synthetic intermediates in organic chemistry.

Historical research into acetophenone derivatives and their oxime analogs has been driven by their utility in synthetic organic chemistry and their potential applications in various chemical transformations. The Beckmann rearrangement, discovered in 1886, demonstrated the synthetic versatility of oximes by showing their conversion to amides under acidic conditions. This reaction became fundamental to industrial processes, particularly in the production of caprolactam from cyclohexanone oxime for nylon synthesis.

The specific interest in trimethoxy-substituted acetophenone oximes developed as part of broader research into the effects of electron-donating substituents on oxime reactivity and stability. Research in heterocyclic chemistry has consistently demonstrated that the electronic properties of substituents significantly influence the behavior of functional groups, making compounds like this compound valuable subjects for understanding structure-activity relationships.

Modern investigations into oxime chemistry have expanded beyond traditional synthetic applications to include studies of their coordination chemistry, crystal engineering properties, and potential biological activities. The development of asymmetric synthesis methods and the exploration of oxime derivatives in medicinal chemistry have further elevated the importance of these compounds in contemporary chemical research.

The historical progression from simple oxime synthesis to complex derivatives like this compound reflects the evolution of organic chemistry from basic functional group manipulation to sophisticated molecular design. This compound represents the culmination of decades of research into aromatic substitution effects, stereochemical control, and functional group reactivity.

Position Within the Oxime Functional Group Classification

Within the comprehensive classification system of oxime functional groups, this compound occupies a specific position as a ketoxime derivative with distinct stereochemical and substitution characteristics. Oximes are fundamentally classified into two primary categories: aldoximes, derived from aldehydes, and ketoximes, derived from ketones. This compound clearly belongs to the ketoxime category, as it originates from the corresponding acetophenone derivative through condensation with hydroxylamine.

The classification of oximes extends beyond their parent carbonyl origin to include stereochemical considerations. Oximes exist as geometric isomers designated as E (entgegen) and Z (zusammen) configurations, corresponding to the anti and syn arrangements respectively in older nomenclature systems. The (1Z) designation places this compound in the Z-isomer category, where the hydroxyl group and the phenyl substituent are positioned on the same side of the carbon-nitrogen double bond.

Table 2: Classification Hierarchy of this compound

Further classification considers the aromatic substitution pattern, which significantly influences the compound's chemical behavior. The presence of three methoxy groups in the 3, 4, and 5 positions creates a symmetrically substituted aromatic system that enhances electron density through resonance donation. This substitution pattern places the compound within the category of heavily substituted aromatic oximes, which often exhibit enhanced stability and modified reactivity compared to unsubstituted analogs.

The compound also fits within the broader category of heterocyclic precursors, as oximes serve as versatile intermediates for the synthesis of various nitrogen-containing heterocycles. Through reactions such as the Beckmann rearrangement, oximes can be converted to amides, and through other transformations, they can generate azirines, pyridines, and other heterocyclic systems. This versatility positions this compound as a valuable synthetic intermediate in heterocyclic chemistry.

Recent advances in oxime chemistry have identified these compounds as important ligands in coordination chemistry and as functional groups with significant applications in crystal engineering and molecular recognition. The specific electronic properties imparted by the trimethoxy substitution pattern make this compound particularly interesting for coordination studies, as the electron-rich aromatic system can participate in various types of molecular interactions.

Properties

IUPAC Name |

(NZ)-N-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-7(12-13)8-5-9(14-2)11(16-4)10(6-8)15-3/h5-6,13H,1-4H3/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCDHCGMGDSSIO-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52888-42-3 | |

| Record name | Acetophenone, 3,4,5-trimethoxy-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052888423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Scheme

$$

\text{3,4,5-trimethoxyacetophenone} + \text{hydroxylamine} \rightarrow this compound + \text{H}_2\text{O}

$$

- The reaction typically occurs in an aqueous or alcoholic solvent medium.

- A base such as sodium acetate or pyridine is often used to neutralize the hydrochloride salt of hydroxylamine and facilitate the reaction.

- The reaction is usually carried out at mild temperatures (room temperature to 60°C) to optimize yield and selectivity for the (Z)-isomer.

Typical Procedure

- Dissolve 3,4,5-trimethoxyacetophenone in ethanol or methanol.

- Add hydroxylamine hydrochloride and sodium acetate.

- Stir the mixture at 40–60°C for several hours (commonly 2–6 hours).

- Upon completion, the reaction mixture is cooled, and the product precipitates or is extracted.

- Purification is achieved by recrystallization or chromatographic methods.

Detailed Research Findings and Variations

Solvent and Base Effects

- Alcoholic solvents (ethanol, methanol) are preferred for solubility and reaction rate.

- Sodium acetate is commonly used as a base to liberate free hydroxylamine from its hydrochloride salt.

- Alternative bases such as pyridine or triethylamine can be used but may require careful handling due to toxicity.

Reaction Conditions and Yields

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 25–60°C | Higher temperature increases rate but may cause side reactions |

| Reaction Time | 2–6 hours | Longer time improves conversion |

| Molar Ratio (ketone:hydroxylamine) | 1:1 to 1:1.2 | Slight excess hydroxylamine favors complete conversion |

| Solvent | Ethanol, Methanol, Water mixtures | Solvent polarity affects solubility and reaction kinetics |

| Yield | 70–90% | Dependent on purity of reagents and conditions |

Isomeric Purity

- The (1Z)-isomer is the predominant form obtained under these conditions.

- The stereochemistry is confirmed by spectroscopic methods such as NMR and IR.

- Purification by recrystallization or preparative HPLC can enhance isomeric purity.

Alternative Synthetic Routes and Advanced Methods

While the direct oximation of 3,4,5-trimethoxyacetophenone is the standard, some advanced synthetic routes have been reported for related acetophenone oximes, which may be adapted for this compound.

Grignard Reagent Route (Analogous Methods)

- In related compounds such as trifluoromethyl acetophenone oximes, synthesis involves formation of a Grignard reagent from halo-substituted benzene derivatives, followed by reaction with ketenes and subsequent oximation.

- This multi-step approach can yield high purity products but is more complex and less common for 3,4,5-trimethoxy derivatives.

Analytical Data Supporting Preparation

| Analytical Technique | Observed Data for this compound |

|---|---|

| Molecular Formula | C11H15NO4 |

| Molecular Weight | 225.24 g/mol |

| NMR (1H, DMSO-d6) | Characteristic oxime proton signal around δ 11–12 ppm; aromatic and methoxy protons consistent with structure |

| IR Spectroscopy | Strong band near 1600 cm⁻¹ (C=N stretch of oxime), O-H stretch around 3200–3500 cm⁻¹ |

| Melting Point | Typically reported in literature around 120–130°C (varies with purity) |

| Purity (HPLC) | >95% after recrystallization or chromatographic purification |

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Oximation | 3,4,5-trimethoxyacetophenone + hydroxylamine hydrochloride + sodium acetate | Ethanol, 40–60°C, 2–6 h | 70–90 | Most common, simple, cost-effective |

| Grignard Reagent + Ketene + Oximation (analogous) | Halo-substituted benzene + Mg + ketene + hydroxylamine salt | Multi-step, inert atmosphere | Variable | More complex, high purity, less common |

| Catalytic Oximation (experimental) | Ketone + hydroxylamine + catalyst | Solvent-free or green solvents | Under study | Environmentally friendly, emerging |

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The oxime can be reduced to form amines.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines in the presence of catalysts or under reflux conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against various protozoan parasites. A notable investigation involved a series of compounds structurally related to (1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime, which were screened for activity against Toxoplasma gondii, Trypanosoma cruzi, and Leishmania donovani.

Case Study: Efficacy Against Protozoan Parasites

In a study that synthesized and evaluated a library of compounds, this compound derivatives exhibited significant anti-parasitic properties. The following table summarizes the inhibitory concentrations (IC50) against various protozoa:

| Compound | T. gondii IC50 (µg/mL) | T. cruzi IC50 (µg/mL) | L. donovani IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|---|

| 1a | 0.005 | 0.48 | 0.19 | 1640 |

| 1b | >100 | <0.46 | 38 | 46 |

| 1c | 65 | 2.0 | 9.5 | 19 |

| 1d | 61 | 0.38 | 0.14 | 17 |

The compound 1a was particularly notable for its low IC50 values across multiple protozoa, indicating potent activity and a high selectivity index, suggesting minimal toxicity to mammalian cells compared to its antiparasitic effect .

Potential in Cancer Therapy

Beyond its antiparasitic properties, there is emerging interest in the potential anticancer applications of this compound derivatives. Research has indicated that modifications to the compound can enhance its activity against cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of various analogs derived from this compound on cancer cell lines demonstrated promising results:

| Compound Variant | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Variant A | MCF-7 | 12 |

| Variant B | HeLa | 8 |

| Variant C | A549 | 15 |

These findings suggest that certain modifications can significantly enhance the cytotoxicity of the compound against various cancer types .

Conclusion and Future Directions

The research surrounding this compound indicates its potential as a lead compound for developing new therapeutic agents against protozoan infections and possibly certain cancers. Future studies should focus on:

- Optimization of Structure : Further chemical modifications could improve potency and selectivity.

- In Vivo Studies : Assessing the efficacy and safety in animal models.

- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.

The promising results from preliminary studies warrant further investigation into its full therapeutic potential across various diseases.

Mechanism of Action

The mechanism of action of (1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trimethoxyphenyl group is known to interact with biological membranes, potentially affecting cell signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- 3,4,5-Trimethoxy Substitution : Enhances anticancer activity by improving binding to tubulin’s colchicine site .

- Electron-Withdrawing Groups (e.g., CF₃, Br) : Increase electrophilicity, making these compounds more reactive in agrochemical synthesis .

- Methoxy Positioning : 4-Methoxy derivatives show reduced bioactivity compared to 3,4,5-trimethoxy analogs, highlighting the importance of multi-substitution for pharmacological efficacy .

Physicochemical Properties

Notes:

- Derivatives with trifluoromethyl groups exhibit higher thermal stability due to strong C–F bonds .

Biological Activity

(1Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, drawing on diverse scientific literature.

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. Common solvents used include ethanol or methanol, and bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction. The molecular formula for this compound is , with a molar mass of 225.24 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various oxime derivatives, this compound displayed moderate inhibitory effects against several bacterial strains and fungi . Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Notably, it has shown antiproliferative effects against prostate cancer cells (PC3), indicating its potential as a lead compound in cancer therapy . The structure-activity relationship (SAR) studies suggest that the presence of the trimethoxyphenyl group is critical for its biological activity.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| PC3 | 25.0 | Moderate antiproliferative activity |

| KB | 15.0 | Significant chemoreversal activity with anticancer drugs |

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within the cell. It may bind to enzymes or receptors that are crucial for cell signaling and metabolic processes. The trimethoxyphenyl moiety is believed to enhance membrane permeability and facilitate cellular uptake .

Case Studies

Several studies have investigated the biological activity of related compounds and their derivatives:

- A study on oxime esters containing thiadiazole moieties found that modifications to the core structure could enhance antiproliferative effects against cancer cells .

- Another investigation into novel compounds revealed that certain derivatives exhibited improved solubility and metabolic stability compared to traditional anticancer agents like verapamil .

Q & A

Q. How can researchers reconcile discrepancies in reported melting points?

- Resolution : Verify purity via DSC (Differential Scanning Calorimetry) and cross-reference with databases like NIST Chemistry WebBook. Impurities or polymorphic forms (e.g., amorphous vs. crystalline) often explain variations .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.